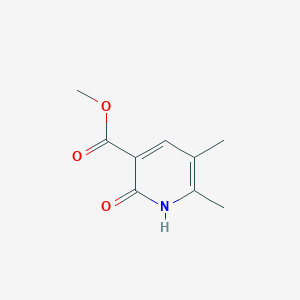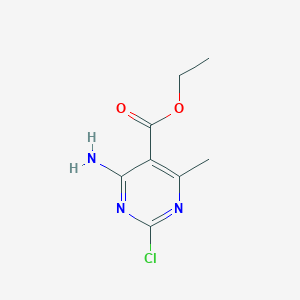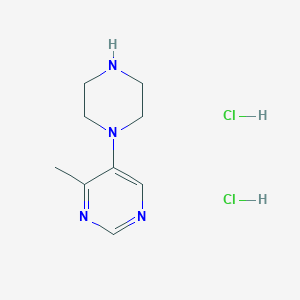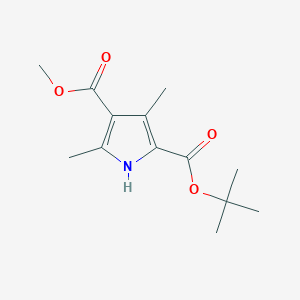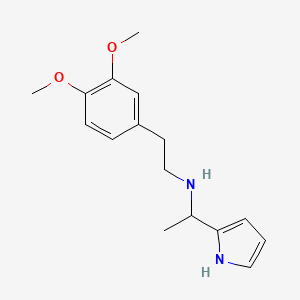
N-(1-(1H-Pyrrol-2-yl)ethyl)-2-(3,4-dimethoxyphenyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(1H-Pyrrol-2-yl)ethyl)-2-(3,4-dimethoxyphenyl)ethanamine is an organic compound that belongs to the class of phenethylamines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1H-Pyrrol-2-yl)ethyl)-2-(3,4-dimethoxyphenyl)ethanamine typically involves the reaction of 3,4-dimethoxyphenylacetonitrile with 1-(1H-pyrrol-2-yl)ethanamine under specific conditions. The reaction may require a catalyst and specific temperature and pressure conditions to proceed efficiently.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-(1H-Pyrrol-2-yl)ethyl)-2-(3,4-dimethoxyphenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
N-(1-(1H-Pyrrol-2-yl)ethyl)-2-(3,4-dimethoxyphenyl)ethanamine has been studied for various scientific research applications, including:
Chemistry: As a precursor in the synthesis of more complex molecules.
Biology: Investigating its effects on cellular processes and signaling pathways.
Medicine: Potential therapeutic applications in treating neurological disorders.
Industry: Use in the development of new materials or as a chemical intermediate.
Mécanisme D'action
The mechanism of action of N-(1-(1H-Pyrrol-2-yl)ethyl)-2-(3,4-dimethoxyphenyl)ethanamine involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can be elucidated through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1-(1H-Pyrrol-2-yl)ethyl)-2-phenylethanamine
- N-(1-(1H-Pyrrol-2-yl)ethyl)-2-(3,4-methylenedioxyphenyl)ethanamine
Uniqueness
N-(1-(1H-Pyrrol-2-yl)ethyl)-2-(3,4-dimethoxyphenyl)ethanamine is unique due to its specific structural features, such as the presence of the 3,4-dimethoxyphenyl group, which may confer distinct biological activities compared to similar compounds.
Propriétés
Formule moléculaire |
C16H22N2O2 |
|---|---|
Poids moléculaire |
274.36 g/mol |
Nom IUPAC |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(1H-pyrrol-2-yl)ethanamine |
InChI |
InChI=1S/C16H22N2O2/c1-12(14-5-4-9-18-14)17-10-8-13-6-7-15(19-2)16(11-13)20-3/h4-7,9,11-12,17-18H,8,10H2,1-3H3 |
Clé InChI |
MSWJGXFFWSIMCI-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CN1)NCCC2=CC(=C(C=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-3-phenylbenzo[D]isoxazole](/img/structure/B11774068.png)
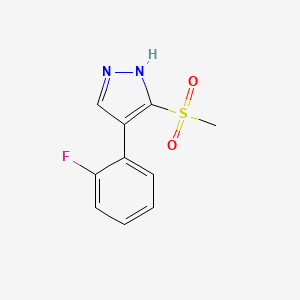
![3-amino-4-(3,4-dimethoxyphenyl)-N-(2,6-dimethylphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11774083.png)
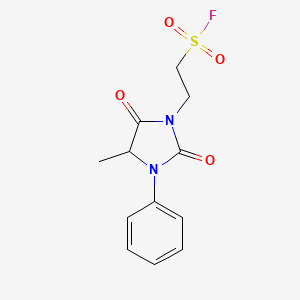
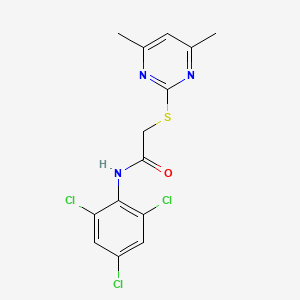
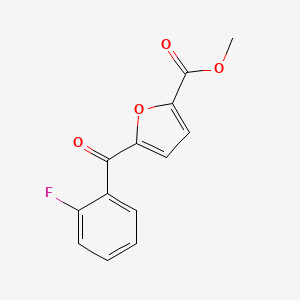
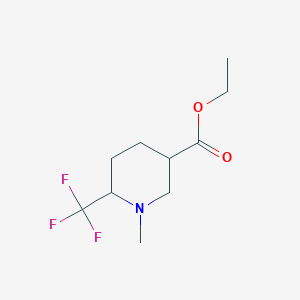
![Methyl furo[2,3-d][1,2]oxazepine-5-carboxylate](/img/structure/B11774110.png)

![2-(6-Methyl-2,3-dihydropyrazolo[5,1-b]oxazol-7-yl)acetic acid](/img/structure/B11774134.png)
